2,4,6-Trifluorobenzophenone
Overview
Description
2,4,6-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a white, crystalline solid that belongs to the class of fluorinated aromatic compounds. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trifluorobenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,4,6-trifluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with a suitable nucleophile, followed by hydrolysis to yield the desired ketone. This method often requires the use of strong bases and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trifluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trifluorobenzophenone involves its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another halogenated aromatic compound with similar substitution patterns but different reactivity due to the presence of bromine atoms.
2,4,6-Tri-tert-butylphenol: A sterically hindered phenol with tert-butyl groups, exhibiting different chemical properties and applications.
Uniqueness
2,4,6-Trifluorobenzophenone is unique due to the presence of three fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications where other halogenated compounds may not be suitable.
Properties
IUPAC Name |
phenyl-(2,4,6-trifluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOCYYMHOUIKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281711 | |
Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243448-19-3 | |
Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243448-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl(2,4,6-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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